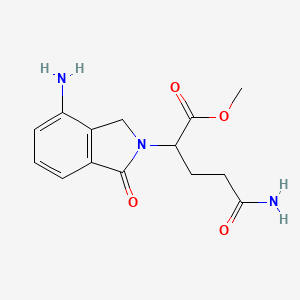

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate

Description

Properties

Molecular Formula |

C14H17N3O4 |

|---|---|

Molecular Weight |

291.30 g/mol |

IUPAC Name |

methyl 5-amino-2-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |

InChI |

InChI=1S/C14H17N3O4/c1-21-14(20)11(5-6-12(16)18)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3,(H2,16,18) |

InChI Key |

LZVWYRIFHHXMNU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC(=O)N)N1CC2=C(C1=O)C=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate typically involves multiple steps. One common method starts with the reaction of an appropriate isoindolinone derivative with an amino acid ester. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .

Scientific Research Applications

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of new therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate involves its interaction with specific molecular targets. The isoindolinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Key Structural Features :

- Isoindolinone core: A 1-oxoisoindolin-2-yl group with an amino substituent at position 3.

- Pentanoate chain: A methyl ester at position 1, an amino group at position 5, and a ketone at position 4.

- SMILES :

COC(=O)C(CCC(=O)N)N1Cc2c(N)cccc2C1=O.

Comparison with Structurally Similar Compounds

Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate

CAS : 878782-79-7

Molecular Formula : C₁₄H₁₅N₃O₆

Molecular Weight : 321.29 g/mol .

Key Differences :

- Substituent: A nitro group (-NO₂) replaces the amino group (-NH₂) at the 4-position of the isoindolinone ring.

- Physicochemical Impact: Higher molecular weight due to the nitro group. Reduced solubility in polar solvents compared to the amino-substituted analogue.

Methyl 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate

CAS : 1198299-53-4

Molecular Formula : C₁₄H₁₇N₃O₄

Molecular Weight : 291.31 g/mol .

Key Differences :

- Positional Isomerism: The 4-amino-1-oxoisoindolin-2-yl group is attached to position 4 of the pentanoate chain instead of position 2.

- Pharmacological Impact : Altered stereoelectronic properties may affect binding affinity in biological systems.

Methyl-5-((4-cyanobenzyl)amino)-4-((S)-N-((R)-1-(4-methoxyphenyl)ethyl)-2-methylbutanamido)-5-oxopentanoate

Molecular Formula : C₂₉H₃₇N₃O₅

Molecular Weight : 507.63 g/mol .

Key Differences :

- Complex Side Chains: Incorporates a 4-cyanobenzylamino group and a chiral 2-methylbutanamido substituent.

- Functional Impact : Designed for enhanced target specificity in medicinal chemistry applications.

Comparative Data Table

Regulatory and Handling Considerations

- Controlled Substances: Compounds like Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate require special permits or BSL certification due to their pharmaceutical applications .

- Storage : Short shelf life and temperature sensitivity necessitate strict handling protocols .

Biological Activity

Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoindolinone core and various functional groups, contribute to its diverse biological activities. This article will delve into the biological activity of this compound, presenting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 291.302 g/mol. The compound is characterized by:

- Isoindolinone core : This structure is crucial for its biological interactions.

- Multiple functional groups : These allow for various chemical interactions, enhancing its therapeutic potential.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C14H17N3O4 |

| Molecular Weight | 291.302 g/mol |

| CAS Number | 1198299-53-4 |

| LogP | 1.251 |

| Polar Surface Area (PSA) | 115.720 |

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties . Studies have shown that it can modulate specific enzymes and cellular pathways involved in cancer progression. The compound's ability to form reactive intermediates through reduction processes suggests possible applications in targeting various cancers.

The mechanisms by which this compound exerts its anticancer effects include:

- Enzyme Inhibition : It interacts with enzymes that are crucial for tumor growth.

- Cellular Pathway Modulation : Alters signaling pathways that promote cell proliferation.

- Reactive Intermediate Formation : Creates reactive species that can induce apoptosis in cancer cells.

Interaction Studies

Molecular docking studies reveal that this compound can effectively bind to specific biological targets, enhancing its therapeutic potential. Techniques such as enzyme assays and molecular modeling have been employed to elucidate these interactions.

Study 1: Anticancer Activity in Cell Lines

A study conducted on various cancer cell lines demonstrated the effectiveness of this compound in inhibiting cell growth. The results indicated a significant reduction in viability in treated cells compared to controls.

Study 2: Enzyme Interaction Analysis

Another research effort focused on the interaction of this compound with key enzymes involved in metabolic pathways related to cancer. The findings suggested that the compound acts as a competitive inhibitor, providing insights into its potential as a therapeutic agent.

Q & A

Q. What are the key steps for synthesizing Methyl 5-amino-2-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including nitro-group reduction and functional group transformations. For example, nitro intermediates (e.g., 4-nitroisoindolinone derivatives) are reduced to amines using Fe powder and NH4Cl in ethanol, followed by purification via column chromatography (CH2Cl2/MeOH, 15:1) to achieve >95% purity . Critical parameters include reaction temperature (40–80°C), solvent choice (THF, ethanol), and catalyst ratios (e.g., Pd2(dba)3/BINAP for coupling reactions) .

Q. What analytical methods are recommended for structural confirmation of this compound?

- Mass Spectrometry (MS): Confirm molecular weight (291.303 g/mol for C14H17N3O4) via ESI-MS or MALDI-TOF, observing the [M+H]+ ion .

- NMR: Use 1H/13C NMR to verify key structural features, such as the methyl ester (δ ~3.7 ppm) and isoindolinone carbonyl groups (δ ~170 ppm) .

- HPLC: Monitor purity using reverse-phase C18 columns with UV detection at 254 nm, using acetonitrile/water gradients .

Q. How can researchers resolve discrepancies in reported molecular weights (e.g., 291.30 vs. 321.28 g/mol)?

Discrepancies may arise from different derivatives (e.g., nitro vs. amino substituents) or salt forms (e.g., hydrochloride). Cross-reference CAS numbers (1240215-87-5 vs. 878782-79-7) and confirm via high-resolution MS .

Advanced Research Questions

Q. What strategies are effective for optimizing functional group transformations (e.g., nitro to amino) in isoindolinone derivatives?

Catalytic hydrogenation (H2/Pd-C) or Fe/NH4Cl reduction are standard. Key variables include reaction time (2–6 hours), pH control (acidic for protonation), and inert atmospheres (N2/Ar) to prevent oxidation . Monitor progress via TLC (Rf shift from 0.6 to 0.3 in CH2Cl2/MeOH) .

Q. How can crystallography aid in understanding the compound’s bioactive conformation?

Slow evaporation of dichloromethane/methanol solutions yields single crystals for X-ray diffraction. Analyze bond angles (e.g., isoindolinone ring planarity) and hydrogen-bonding networks to correlate structure with biological activity (e.g., binding to cereblon in lenalidomide derivatives) .

Q. What methodologies are suitable for studying the compound’s stability under physiological conditions?

Q. How can researchers address low solubility in aqueous buffers during biological assays?

Use co-solvents (DMSO ≤1% v/v) or formulate as hydrochloride salts. For in vivo studies, employ cyclodextrin-based solubilization or liposomal encapsulation .

Methodological Challenges & Solutions

Q. How to resolve contradictory bioactivity data across studies?

Q. What computational tools can predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina) using cereblon (CRBN) crystal structures (PDB: 4CI2) can model binding affinities. Pair with MD simulations (AMBER) to assess stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.